molecular formula C20H30BNO4 B13721140 N-Cyclohexyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-Cyclohexyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13721140
M. Wt: 359.3 g/mol
InChI Key: WJQWVDURDPPALS-UHFFFAOYSA-N
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Description

N-Cyclohexyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronate ester-functionalized benzamide derivative. Its structure features a benzamide core with a cyclohexyl group on the amide nitrogen, a methoxy substituent at the 3-position, and a tetramethyl dioxaborolane group at the 4-position. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions due to the reactivity of its boronate ester group, which facilitates carbon-carbon bond formation in the presence of palladium catalysts .

Properties

Molecular Formula

C20H30BNO4

Molecular Weight

359.3 g/mol

IUPAC Name

N-cyclohexyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C20H30BNO4/c1-19(2)20(3,4)26-21(25-19)16-12-11-14(13-17(16)24-5)18(23)22-15-9-7-6-8-10-15/h11-13,15H,6-10H2,1-5H3,(H,22,23)

InChI Key

WJQWVDURDPPALS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the borylation of a benzamide derivative. One common method includes the use of a palladium catalyst to facilitate the borylation at the benzylic C-H bond of alkylbenzenes, forming pinacol benzyl boronate . The reaction conditions often require a transition metal catalyst and specific ligands to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, transition metal complexes, and specific ligands. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products with high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various boronic acid derivatives, substituted benzamides, and other functionalized organic compounds.

Scientific Research Applications

Organic Synthesis

N-Cyclohexyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide serves as an important reagent in organic synthesis. The dioxaborolane group allows for the formation of boron-containing intermediates, which can be utilized in various coupling reactions, such as Suzuki-Miyaura cross-coupling reactions. This application is particularly valuable in the synthesis of complex organic molecules and pharmaceuticals.

Case Studies

  • Research has demonstrated the effectiveness of this compound in facilitating the formation of carbon-carbon bonds in the synthesis of biologically active compounds. For instance, it has been employed in the synthesis of substituted phenols and heterocycles that exhibit significant biological activity.

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in medicinal chemistry. The presence of the benzamide functional group is known to contribute to biological activity, making it a candidate for drug development.

Potential Therapeutic Applications

  • Anticancer Agents : Preliminary studies indicate that derivatives of benzamide compounds can exhibit anticancer properties. The incorporation of the dioxaborolane moiety may enhance efficacy through improved solubility and bioavailability.
  • Neuroprotective Effects : Compounds similar to this compound have been investigated for neuroprotective effects against neurodegenerative diseases.

Materials Science

In materials science, this compound can be utilized as a building block for creating functional materials with specific properties. Its ability to form stable complexes with various substrates makes it suitable for applications in polymer chemistry and nanotechnology.

Applications in Polymer Chemistry

  • The dioxaborolane group can be used to create boron-containing polymers that exhibit unique thermal and mechanical properties. These polymers can be applied in coatings, adhesives, and other industrial applications.

Analytical Chemistry

This compound can also play a role in analytical chemistry as a reagent for detecting and quantifying specific analytes due to its reactivity with certain functional groups.

Analytical Techniques

  • It can be employed in chromatographic methods where its chemical properties allow for selective interactions with target compounds, enhancing separation efficiency and detection sensitivity.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The dioxaborolane ring can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The compound’s ability to form stable complexes with transition metals and other reagents is crucial for its reactivity and effectiveness in different applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Key Compounds for Comparison :

N-Cyclohexyl-2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 736989-95-0)

  • Structural Differences :
  • 2-Fluoro vs. 3-methoxy substituent on the benzamide ring.
  • Both retain the cyclohexylamide group and 4-boronate ester.
    • Electronic Effects :
  • The electron-withdrawing fluorine at the 2-position reduces electron density at the boron center compared to the electron-donating methoxy group in the target compound. This difference may lower Lewis acidity and alter reactivity in cross-coupling reactions .

N-(Prop-2-yn-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 1357387-28-0)

  • Structural Differences :
  • Propargyl group instead of cyclohexyl on the amide nitrogen.
  • Boronate ester at the 3-position (vs. 4-position in the target compound).
    • Steric and Electronic Effects :
  • The meta-position of the boronate ester may influence regioselectivity in coupling reactions .

2-Bromo-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: ZX-KR002482)

  • Structural Differences :
  • Pyridine core vs. benzamide.
  • Bromine substituent adjacent to the boronate ester.
    • Reactivity Implications :
  • Bromine acts as a leaving group, enabling sequential functionalization. The pyridine nitrogen may coordinate to metal catalysts, altering reaction pathways compared to benzamide derivatives .
Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Weight CAS Number Key Applications
Target Compound 3-OCH₃, 4-boronate 347.23 Not Provided Suzuki coupling, catalysis
N-Cyclohexyl-2-fluoro analog 2-F, 4-boronate 347.23 736989-95-0 Catalysis, medicinal chemistry
N-Propargyl-3-boronate benzamide 3-boronate, propargylamide 285.15 1357387-28-0 Organic synthesis
2-Bromo-3-methoxy-pyridine boronate 2-Br, 3-OCH₃, 4-boronate 314.09 ZX-KR002482 Sequential functionalization

Reactivity in Cross-Coupling Reactions

The target compound’s 4-boronate ester and 3-methoxy group optimize it for Suzuki-Miyaura couplings. The para-position of the boronate ensures efficient transmetallation with palladium catalysts, while the methoxy group donates electron density, stabilizing intermediates . In contrast:

  • Fluorine-substituted analog : The electron-withdrawing fluorine may slow transmetallation but improve stability against protodeboronation.
  • Propargyl-substituted analog : Steric hindrance from the propargyl group could reduce coupling efficiency, though the alkyne may enable click chemistry post-functionalization.

Biological Activity

N-Cyclohexyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a synthetic compound characterized by its unique molecular structure and potential biological activities. With a molecular formula of C20_{20}H30_{30}BNO4_4 and a molecular weight of 359.27 g/mol, this compound is gaining attention in the fields of medicinal chemistry and pharmacology due to its inhibitory effects on key biological pathways.

Research indicates that this compound exhibits significant inhibitory activity against various kinases, particularly GSK-3β (Glycogen Synthase Kinase 3 beta), which plays a crucial role in multiple cellular processes including metabolism, cell differentiation, and apoptosis. The compound acts as a competitive inhibitor with an IC50_{50} value reported at approximately 8 nM, indicating high potency in inhibiting this kinase .

Inhibition Profile

In addition to GSK-3β, studies have explored the compound's effects on other kinases such as IKK-β (IκB kinase beta) and ROCK-1 (Rho-associated protein kinase 1). The compound demonstrates varying degrees of inhibition across these targets, making it a candidate for therapeutic applications in conditions like cancer and neurodegenerative diseases .

Cytotoxicity and Cell Viability

Cytotoxicity assays performed on HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) revealed that this compound does not significantly decrease cell viability at concentrations up to 10 µM. This suggests a favorable safety profile for further development .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In BV-2 microglial cells, it was found to significantly reduce levels of nitric oxide (NO) and interleukin-6 (IL-6), which are markers of inflammation. This effect positions the compound as a potential therapeutic agent for inflammatory diseases .

Inhibitory Activity Summary

Target KinaseIC50_{50} ValueAdditional Notes
GSK-3β8 nMCompetitive inhibitor
IKK-βNot specifiedPotential anti-inflammatory activity
ROCK-1Not specifiedRelated to cytoskeletal dynamics

Cytotoxicity Results

Concentration (µM)HT-22 Cell Viability (%)BV-2 Cell Viability (%)
0.1>90>90
1>90>90
10>90>90
50Significant decreaseSignificant decrease
100Significant decreaseSignificant decrease

Case Study: GSK-3β Inhibition

A recent study demonstrated that modifications in the benzamide structure can enhance the inhibitory activity against GSK-3β. By systematically altering substituents on the aromatic ring, researchers were able to identify derivatives with improved potency. The findings suggest that this compound could serve as a lead compound for developing more effective GSK-3β inhibitors .

Case Study: Neuroprotection in Neurodegenerative Models

In models of neurodegeneration, the compound was shown to protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect was attributed to its ability to inhibit GSK-3β and modulate signaling pathways involved in cell survival. These findings highlight its potential application in treating Alzheimer's disease and other neurodegenerative disorders .

Q & A

Q. What are the standard synthetic routes for preparing N-Cyclohexyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the boronic ester via reaction of 3-methoxy-4-bromobenzamide with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) .
  • Step 2 : Coupling the boronic ester intermediate with cyclohexylamine under Buchwald-Hartwig amination conditions (e.g., Pd(OAc)₂, Xantphos ligand, and a base like Cs₂CO₃) .
  • Step 3 : Purification via column chromatography and recrystallization. Yield optimization requires inert atmosphere control and solvent selection (e.g., THF or DMF) .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and boronic ester integrity. The methoxy (-OCH₃) and cyclohexyl protons show distinct splitting patterns .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ peak at m/z 388.2) .
  • X-ray Crystallography : Resolves 3D structure and confirms stereochemistry. SHELX programs are widely used for refinement .

Q. What are the common reactivity patterns of the tetramethyldioxaborolane moiety in this compound?

The boronic ester enables:

  • Suzuki-Miyaura Cross-Coupling : Forms biaryl linkages with aryl halides (Pd catalysis, aqueous base) .
  • Protodeboronation : Acidic conditions hydrolyze the boronic ester to a hydroxyl group, requiring pH control during reactions .
  • Stability : Decomposes under prolonged UV exposure or high humidity; store in anhydrous, dark conditions at 2–8°C .

Q. How should researchers handle stability and storage challenges?

  • Storage : Use airtight containers under nitrogen, desiccated (silica gel), and refrigerated (2–8°C) to prevent hydrolysis .
  • Decomposition Monitoring : Perform periodic TLC or HPLC to detect degradation (e.g., free boronic acid formation) .

Advanced Research Questions

Q. How can reaction yields be optimized in palladium-catalyzed cross-coupling steps?

  • Catalyst Selection : PdCl₂(dtbpf) offers higher turnover than Pd(PPh₃)₄ for sterically hindered substrates .
  • Solvent Effects : Use toluene for high-temperature reactions (>100°C) or DMF for polar intermediates .
  • Additives : Include 1–2 mol% of CuI to suppress protodeboronation .

Q. What crystallographic strategies resolve structural ambiguities in this compound?

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.
  • Refinement : SHELXL-2018 refines anisotropic displacement parameters and validates hydrogen bonding (e.g., N–H···O interactions) .
  • Twinned Crystals : Apply the Hooft parameter in SHELXL for twin-law correction .

Q. How can structure-activity relationship (SAR) studies guide substituent modifications?

  • Cyclohexyl Group Replacement : Test tert-butyl or aryl substituents to assess steric effects on target binding .
  • Methoxy Position : Compare 3-methoxy vs. 4-methoxy analogs via enzymatic assays (e.g., serine protease inhibition) .
  • Boronic Acid Bioisosteres : Replace dioxaborolane with trifluoroborate (-BF₃K) for improved aqueous solubility .

Q. What safety protocols mitigate mutagenicity risks during handling?

  • Ames II Testing : Prior assessment for mutagenic potential (e.g., TA98 and TA100 strains) .
  • PPE : Use nitrile gloves, fume hoods, and negative-pressure enclosures for weighing .
  • Waste Disposal : Quench with 10% aqueous NaHCO₃ before incineration .

Q. How can solubility limitations in biological assays be addressed?

  • Co-solvents : Use DMSO (≤5%) or cyclodextrin-based formulations for in vitro studies .
  • Prodrug Design : Mask the boronic ester as a pinacolato ester to enhance membrane permeability .

Q. Which computational methods predict biological targets for this compound?

  • Molecular Docking : AutoDock Vina or Schrödinger Glide simulates binding to proteases (e.g., thrombin) .
  • MD Simulations : GROMACS assesses binding stability over 100-ns trajectories .
  • Pharmacophore Modeling : Aligns boronic ester and benzamide motifs with known enzyme active sites .

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